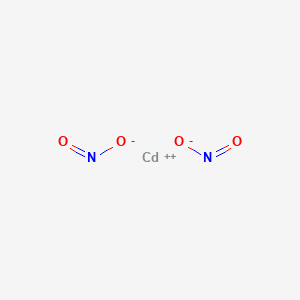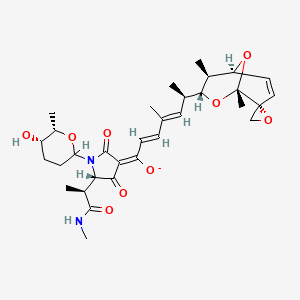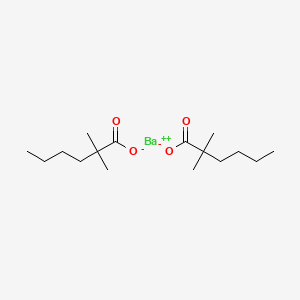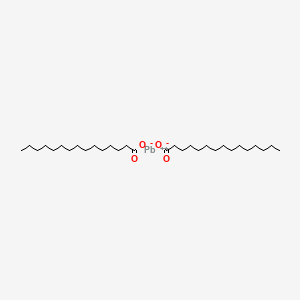
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde is a chemical compound that features a piperazine ring substituted with an acetyl group and a chlorobenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 4-acetylpiperazine. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzoic acid.
Reduction: 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The piperazine ring and the aldehyde group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)-4-chlorobenzaldehyde: Similar structure but with a phenyl group instead of an acetyl group.
2-(4-Methylpiperazin-1-yl)-4-chlorobenzaldehyde: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
2-(4-Acetylpiperazin-1-yl)-4-chlorobenzaldehyde is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a lead compound in drug discovery .
Propiedades
Fórmula molecular |
C13H15ClN2O2 |
|---|---|
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
2-(4-acetylpiperazin-1-yl)-4-chlorobenzaldehyde |
InChI |
InChI=1S/C13H15ClN2O2/c1-10(18)15-4-6-16(7-5-15)13-8-12(14)3-2-11(13)9-17/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
MMCZTXATULBDJF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)



![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)







